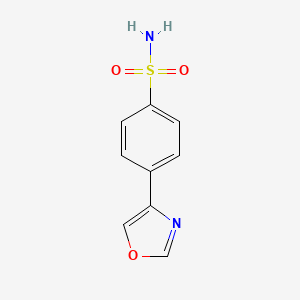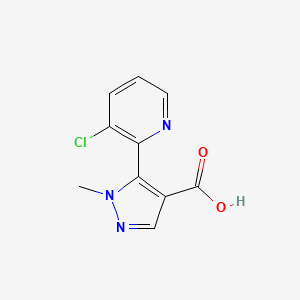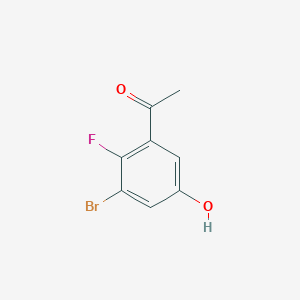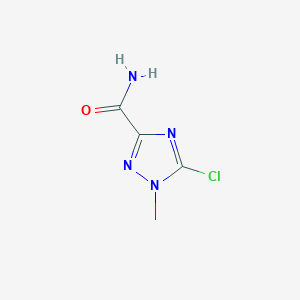
4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine
Overview
Description
The compound “4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals. It also contains a sulfonyl group attached to a phenyl ring, which could potentially give the compound some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, phenyl ring, sulfonyl group, and dioxaborolane group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. The sulfonyl group is often involved in substitution and elimination reactions, while the dioxaborolane group can participate in various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Molecular Structure
The compound "4,4,5,5-tetramethyl-1,3,2-dioxaborolane" has been studied for its synthesis and molecular structure. Coombs et al. (2006) synthesized the compound via rhodium-catalyzed hydroboration of allyl phenyl sulfone, characterized by single-crystal X-ray diffraction (Coombs et al., 2006).
Synthesis of Derivatives
Kong et al. (2016) focused on synthesizing derivatives of the compound, highlighting its role as an intermediate in biologically active compounds such as crizotinib (Kong et al., 2016). Also, Huang et al. (2021) and Takagi & Yamakawa (2013) studied its synthesis and crystal structure, offering insights into its molecular configuration and potential applications in various fields (Huang et al., 2021), (Takagi & Yamakawa, 2013).
Synthesis and Anti-Bacterial Study
Khalid et al. (2016) synthesized N-substituted derivatives of the compound and investigated their antibacterial properties, demonstrating its potential in medicinal applications (Khalid et al., 2016).
Synthesis and Characterization
Liao et al. (2022) and Breyer et al. (2010) conducted studies on the synthesis, characterization, and structure of derivatives of the compound, providing a deeper understanding of its chemical properties and potential uses (Liao et al., 2022), (Breyer et al., 2010).
Applications in Energy Storage
Kucuk & Abe (2020) explored the use of boron-based anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries, indicating its potential in energy storage applications (Kucuk & Abe, 2020).
Synthesis and Inhibitory Activity
Spencer et al. (2002) synthesized derivatives of the compound and measured their inhibitory activity against serine proteases, suggesting its potential in biochemistry (Spencer et al., 2002).
Synthesis and Photoluminescence
Stay & Lonergan (2013) synthesized anionically functionalized polyfluorene-based conjugated polyelectrolytes using the compound, highlighting its role in the creation of materials with specific photophysical properties (Stay & Lonergan, 2013).
Sulfonamides and Cyclizations
Haskins & Knight (2002) explored the use of sulfonamides, including this compound, as terminators in cationic cyclizations, indicating its importance in organic synthesis (Haskins & Knight, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acid derivatives are known to form reversible covalent bonds with proteins, altering their function . This interaction could potentially lead to changes in cellular processes.
Biochemical Pathways
Given the structural similarity to other boronic acid derivatives, it may influence a variety of biochemical pathways depending on its specific targets .
Pharmacokinetics
As a boronic acid derivative, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with proteins .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZKPTGWBHPUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B1413741.png)




![1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1413752.png)
![1-[(6-Bromopyridin-2-yl)methyl]azepane](/img/structure/B1413753.png)




